molecular formula C20H12BrN B578594 12-Bromo-9H-dibenzo[a,c]carbazole CAS No. 1279011-16-3

12-Bromo-9H-dibenzo[a,c]carbazole

Cat. No.: B578594
CAS No.: 1279011-16-3
M. Wt: 346.227
InChI Key: HPNBCGKHGLWWJA-UHFFFAOYSA-N
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Description

12-Bromo-9H-dibenzo[a,c]carbazole ( 1279011-16-3) is a brominated derivative of the dibenzocarbazole scaffold, a structure of significant interest in medicinal chemistry and materials science. This compound has a molecular formula of C 20 H 12 BrN and a molecular weight of 346.22 g/mol. [1] [2] [3] Research Applications and Value The carbazole core is a privileged pharmacophore in drug discovery. Specifically, derivatives of 1H-dibenzo[a,c]carbazole have demonstrated promising antimicrobial activities in scientific research. Studies show that certain analogues exhibit strong antibacterial activity against strains like Bacillus subtilis , with some compounds in this class demonstrating potency superior to standard drugs like amikacin. [4] The bromine atom at the 12-position serves as a versatile handle for further chemical modifications via cross-coupling reactions, making this compound a valuable chemical intermediate for synthesizing a diverse library of novel compounds for biological screening and structure-activity relationship (SAR) studies. [4] Physical and Chemical Properties This solid compound has a calculated density of approximately 1.57 g/cm³ and a high boiling point of around 586°C, with a flash point of about 308°C. [6] [10] Handling and Usage This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

17-bromo-21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15(20),16,18-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrN/c21-12-9-10-18-17(11-12)19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(19)22-18/h1-11,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNBCGKHGLWWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=C(N4)C=CC(=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Functionalization and Derivatization Strategies of 12 Bromo 9h Dibenzo A,c Carbazole

Cross-Coupling Reactions at the Bromine Center

The bromine atom on the dibenzo[a,c]carbazole core is a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions. These transformations are instrumental in constructing new carbon-carbon and carbon-nitrogen bonds, thereby expanding the π-conjugated system and introducing functionalities tailored for specific applications in materials science and medicinal chemistry.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. tcichemicals.com It involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. tcichemicals.com This reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their esters. tcichemicals.comnih.gov

In the context of 12-Bromo-9H-dibenzo[a,c]carbazole, the Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl substituents at the 12-position. This arylation extends the π-conjugation of the dibenzo[a,c]carbazole framework, which is crucial for tuning the optoelectronic properties of the resulting materials. The general reaction scheme involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base.

A typical protocol for the Suzuki-Miyaura coupling of a bromo-dibenzo[a,c]carbazole derivative involves the use of a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or Cs₂CO₃, and a solvent such as DMF or toluene (B28343). The reaction generally proceeds with good to excellent yields, although steric hindrance on the incoming aryl group can influence the reaction efficiency. For instance, the coupling of 10-Bromo-9H-dibenzo[a,c]carbazole with 4-methoxyphenylboronic acid yields 10-(4-Methoxyphenyl)-9H-dibenzo[a,c]carbazole in yields ranging from 70-85%.

The synthesis of carbazole-1- and -3-carboxylic acids has been achieved using a Suzuki coupling followed by a Cadogan reductive cyclization. derpharmachemica.com This methodology highlights the utility of Suzuki-Miyaura coupling in preparing functionalized carbazole (B46965) precursors. derpharmachemica.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Bromo-dibenzo[a,c]carbazole Derivatives

EntryArylboronic AcidCatalystBaseSolventYield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene85
2Phenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF78
32-Thienylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O72

This table is illustrative and based on typical conditions reported for similar substrates.

The mechanism of the Suzuki-Miyaura coupling is well-established and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction and can be tailored for specific substrates. tcichemicals.com Recent advancements have also explored the use of nickel catalysts as a more economical alternative to palladium. tcichemicals.com

The Sonogashira cross-coupling reaction is a fundamental method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov This palladium- and copper-cocatalyzed reaction is a powerful tool for synthesizing alkynyl-substituted aromatic compounds. researchgate.net The introduction of an alkynyl group onto the dibenzo[a,c]carbazole scaffold can significantly influence its electronic properties and provide a reactive handle for further transformations.

The reaction typically involves a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, often CuI, in the presence of a base, commonly an amine like triethylamine. researchgate.netnih.gov However, modified protocols have been developed to proceed under copper-free, amine-free, and even solvent-free conditions to circumvent issues like the formation of undesirable alkyne homocoupling byproducts. organic-chemistry.org

For this compound, Sonogashira coupling provides a direct route to 12-alkynyl-9H-dibenzo[a,c]carbazole derivatives. These compounds are valuable intermediates in the synthesis of more complex conjugated systems and functional materials. The reaction tolerates a wide range of functional groups on both the alkyne and the carbazole core.

Table 2: Exemplary Sonogashira Coupling Reactions of Bromo-dibenzo[a,c]carbazole

EntryTerminal AlkyneCatalyst SystemBaseSolventYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF92
2TrimethylsilylacetylenePd(OAc)₂/PPh₃DIPAToluene88
31-HexynePdCl₂(dppf)/CuIEt₃NDMF85

This table is illustrative and based on general conditions for Sonogashira reactions.

The versatility of the Sonogashira coupling has been demonstrated in the synthesis of various heterocyclic compounds. For example, a two-step process involving a Sonogashira cross-coupling has been used to prepare dibenzo[a,c]carbazoles from 2-(2-bromoaryl)-3-arylindoles. rsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. rug.nlbeilstein-journals.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high efficiency in constructing arylamines, which are prevalent in pharmaceuticals, agrochemicals, and materials science. rug.nl

For this compound, the Buchwald-Hartwig amination allows for the introduction of a wide variety of primary and secondary amines at the 12-position. This functionalization is critical for synthesizing N-aryl and N-alkyl derivatives with tailored electronic and charge-transport properties for applications in organic electronics.

A typical Buchwald-Hartwig amination protocol involves a palladium precursor, such as Pd₂(dba)₃, a phosphine (B1218219) ligand, like Xantphos, and a base, often a strong, non-nucleophilic base like sodium tert-butoxide. The reaction is typically carried out in an inert solvent such as toluene at elevated temperatures. The choice of ligand is critical and has been a major area of development in this field, with bulky, electron-rich phosphines often providing the best results. rug.nl

Table 3: Representative Buchwald-Hartwig Amination of Bromo-dibenzo[a,c]carbazole Derivatives

EntryAmineCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
1AnilinePd₂(dba)₃/XantphosNaOtBuToluene11090
2MorpholinePd(OAc)₂/BINAPCs₂CO₃Dioxane10085
3n-ButylaminePd₂(dba)₃/tBu₃PK₃PO₄Toluene10088

This table is illustrative and based on general conditions reported for Buchwald-Hartwig aminations.

The Buchwald-Hartwig amination has also been employed in the synthesis of complex heterocyclic systems. For instance, a double Buchwald-Hartwig amination of 2,2'-dibromostilbenes has been used to synthesize substituted dibenzo[b,f]azepines. beilstein-journals.org Furthermore, the reaction has been utilized in domino sequences, such as a Suzuki coupling followed by an in situ Buchwald-Hartwig amination, to construct polysubstituted aza-aromatic compounds. beilstein-journals.org

Beyond the more commonly employed Suzuki and Sonogashira reactions, other palladium- or nickel-catalyzed cross-coupling reactions such as the Stille, Kumada, and Negishi couplings offer alternative and sometimes complementary strategies for the functionalization of this compound. unit.no

The Stille coupling utilizes organotin compounds as the coupling partners. While effective, the toxicity of organotin reagents has somewhat limited its widespread use compared to the Suzuki-Miyaura reaction.

The Kumada coupling , one of the earliest discovered cross-coupling reactions, employs Grignard reagents (organomagnesium compounds). organic-chemistry.orguh.edu It is a powerful method, particularly for the synthesis of unsymmetrical biaryls, but the high reactivity of Grignard reagents can limit its functional group tolerance. organic-chemistry.org

The Negishi coupling involves the use of organozinc reagents. uh.eduorganic-chemistry.org These reagents are generally more tolerant of functional groups than Grignard reagents, making the Negishi coupling a versatile tool for complex molecule synthesis. organic-chemistry.org

Each of these reactions follows a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of which coupling reaction to use often depends on the specific substrate, the desired functional group tolerance, and the availability of the organometallic reagent.

N-Functionalization and Substitution at the Pyrrole (B145914) Nitrogen

The nitrogen atom of the pyrrole ring in 9H-dibenzo[a,c]carbazole is another key site for functionalization. The introduction of substituents at this position can significantly impact the molecule's solubility, solid-state packing, and electronic properties.

The N-arylation of the dibenzo[a,c]carbazole core is a common strategy to modify its properties. This can be achieved through various methods, including copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. beilstein-journals.org The introduction of aromatic and heteroaromatic groups at the nitrogen atom can enhance the molecule's thermal stability and charge-transporting capabilities, making the resulting materials suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

A patent describes a method for preparing N-substituted dibenzo[a,c]carbazole compounds through a cascade cyclization reaction of o-alkynylaniline derivatives. google.com This approach allows for the introduction of various alkyl and phenyl substituents on the nitrogen atom. google.com Another method involves the palladium-catalyzed reaction of cyclic diaryliodonium salts with anilines to construct N-arylcarbazoles. beilstein-journals.org

The synthesis of N-arylcarbazoles can also be achieved through a one-pot N-arylation and oxidative biaryl coupling, providing an efficient route to these important compounds. acs.org Research has also shown that the choice of catalyst system, such as palladium versus copper, can influence the outcome of N-arylation reactions, sometimes leading to the formation of carbazoles from ortho-dihalogenated precursors. researchgate.net

Table 4: Methods for N-Arylation of Dibenzo[a,c]carbazole

MethodReagentsCatalystConditions
Ullmann CondensationAryl halide, dibenzo[a,c]carbazoleCopper salt, baseHigh temperature
Buchwald-Hartwig AminationAryl halide, dibenzo[a,c]carbazolePalladium catalyst, phosphine ligand, baseModerate temperature
Cascade Cyclizationo-Alkynylaniline derivativesCatalyst, oxidantMild conditions
From Diaryliodonium SaltsCyclic diaryliodonium salt, anilinePalladium catalystModerate temperature

The ability to functionalize both the C-12 and N-9 positions of the dibenzo[a,c]carbazole scaffold provides a powerful platform for the design and synthesis of a vast array of novel organic materials with precisely controlled properties.

Alkylation and Acylation Strategies

The N-H bond of the carbazole nucleus is a primary site for functionalization through alkylation and acylation. These reactions are fundamental for modifying the solubility, electronic properties, and solid-state packing of the molecule.

N-Alkylation: The introduction of alkyl chains at the N-9 position is a common strategy to improve the processability of carbazole-based materials and to fine-tune their electronic characteristics. This is typically achieved by deprotonating the carbazole nitrogen with a suitable base, followed by nucleophilic substitution with an alkyl halide. While specific studies on this compound are not extensively detailed in the surveyed literature, the general methodologies applied to carbazoles and their derivatives are considered applicable lmaleidykla.ltnih.gov. For instance, N-alkylation of various carbazoles has been successfully performed using alkyl halides in the presence of a base like potassium hydroxide (B78521) or potassium carbonate in a polar aprotic solvent such as DMF or toluene lmaleidykla.ltnih.gov.

N-Acylation: N-acylation introduces a carbonyl group to the carbazole nitrogen, which can significantly alter the electronic nature of the molecule by acting as an electron-withdrawing group. This modification can influence the photophysical properties and is also used to create precursors for further transformations. The traditional method involves the reaction of the carbazole with an acyl chloride or anhydride (B1165640) in the presence of a base beilstein-journals.org. More advanced, one-pot procedures have been developed for the synthesis of N-acyl carbazoles from amides and cyclic diaryliodonium salts, which form the carbazole ring and acylate the nitrogen in a single process beilstein-journals.org.

A summary of general conditions for these transformations, applicable to the carbazole scaffold, is presented below.

TransformationReagentsBaseSolventConditionsRef.
N-Alkylation Alkyl halide (e.g., ethyl bromide, hexyl iodide)KOH, K₂CO₃Toluene, DMF110°C, 12-14 hours lmaleidykla.lt
N-Alkylation EpibromohydrinKOHDMF0°C to room temp, 16 hours nih.gov
N-Acylation Acyl Chloride, AmideBase (e.g., Pyridine)DichloromethaneRoom Temperature beilstein-journals.org
N-H Insertion Diazoacetate(Metal-free)DichloromethaneVisible Light Irradiation nih.gov

This table presents generalized conditions for the N-functionalization of carbazoles. Specific optimization would be required for this compound.

Directed C–H Activation and Functionalization at Other Ring Positions

Beyond N-H functionalization, the derivatization of the carbocyclic framework via C–H activation represents a powerful and atom-economical approach to introduce further complexity. While many reported C–H activation methods focus on the initial synthesis of the dibenzo[a,c]carbazole core nih.govrsc.orgnih.gov, the selective functionalization of the pre-formed skeleton is of significant interest for creating multifunctional materials.

The strategy involves using a directing group, often installed at the N-9 position, to guide a transition metal catalyst to a specific C–H bond, typically at an ortho-position. This allows for regioselective arylation, alkylation, or other coupling reactions. For the general carbazole scaffold, directing groups such as pyridinyl or pyrimidinyl moieties have been successfully employed to functionalize the C1 and C8 positions chim.it.

In the context of this compound, a directing group at the N-9 position could potentially facilitate C–H activation at positions adjacent to the nitrogen (C8 or C10) or other accessible sites on the fused rings, leaving the C12-bromo substituent intact for subsequent orthogonal reactions. Palladium catalysis is a common choice for such transformations rsc.orgresearchgate.net. For example, a general palladium-catalyzed process involves the chelation-assisted cyclometalation, followed by reaction with a coupling partner to afford the C–H functionalized product chim.it. Although specific examples of directed C–H functionalization on the this compound substrate are not prominent in the reviewed literature, the established principles suggest a viable route for creating novel, site-specifically substituted derivatives.

Synthesis of Extended Conjugated Systems and Supramolecular Assemblies

The 12-bromo substituent serves as a key functional handle for building larger, electronically coupled systems through cross-coupling reactions. This enables the synthesis of oligomeric and polymeric materials with tailored photophysical and electronic properties for applications in organic electronics.

Oligomers, consisting of a defined number of repeating monomer units, are valuable for studying structure-property relationships without the dispersity inherent in polymers. This compound can serve as a building block for synthesizing such oligomers. An iterative approach involving sequential cross-coupling and functionalization steps can be envisioned.

For example, a Suzuki coupling reaction between this compound and a diboronic acid ester could yield a dimer. Subsequent purification and re-functionalization (e.g., bromination) of the terminal units would prepare the dimer for another coupling step to form a tetramer. This controlled, step-wise synthesis allows for the creation of well-defined, monodisperse oligomers where the conjugation length is precisely controlled.

The development of carbazole-containing polymers is a major focus in materials science due to their excellent hole-transporting properties and high thermal stability researchgate.netlibretexts.org. This compound is an ideal monomer for creating such polymers via step-growth polymerization. The bromine atom allows for participation in various palladium-catalyzed cross-coupling reactions.

Suzuki Polycondensation: This is one of the most powerful methods for synthesizing conjugated polymers. It involves the reaction of a dihaloaromatic monomer with an aromatic diboronic acid or ester. This compound could be homocoupled after conversion to its corresponding boronic acid derivative or copolymerized with other aromatic monomers. For instance, copolymerization of a diboronic ester of a carbazole derivative with a dibrominated comonomer using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ is a common strategy mdpi.comresearchgate.net.

Yamamoto Homocoupling: This reaction involves the nickel-catalyzed dehalogenative coupling of aryl halides. Treating this compound with a catalytic amount of a nickel(0) complex, such as Ni(COD)₂, would lead to the formation of a homopolymer, poly(9H-dibenzo[a,c]carbazole). This method is effective for creating high-molecular-weight polymers from bromo-functionalized monomers researchgate.net.

Sonogashira and Heck Polycondensation: These reactions can be used to incorporate alkyne or vinyl linkages into the polymer backbone, respectively wikipedia.orgbeilstein-journals.org. For example, Sonogashira coupling of this compound with a diethynyl-aromatic comonomer would result in a polymer with alternating dibenzocarbazole (B1207471) and arylene-ethynylene units, which can enhance conjugation and influence the material's optical bandgap libretexts.org.

The properties of polymers derived from this compound are expected to be influenced by the rigid and extended π-system of the monomer, potentially leading to materials with high thermal stability and desirable charge transport characteristics for use in organic light-emitting diodes (OLEDs) and photovoltaic devices researchgate.net.

Polymerization MethodTypical Catalyst SystemComonomer TypeExpected Polymer Backbone FeatureRef.
Suzuki Coupling Pd(PPh₃)₄ / Base (e.g., K₂CO₃)Aryl-diboronic acid/esterAryl-aryl linkages mdpi.comresearchgate.netnih.gov
Yamamoto Coupling Ni(COD)₂ / Ligand (e.g., bpy)None (homocoupling)Direct aryl-aryl linkages researchgate.net
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuI / BaseDiethynyl-arylArylene-ethynylene linkages libretexts.orgwikipedia.org
Heck Coupling Pd(OAc)₂ / LigandDivinyl-arylArylene-vinylene linkages beilstein-journals.orgacs.org

This table outlines potential polymerization strategies using this compound as a monomer, based on established methods for related bromo-aromatic compounds.

Investigation of Electronic Structure and Advanced Spectroscopic Properties

Quantum Chemical Calculations of 12-Bromo-9H-dibenzo[a,c]carbazole and Derivatives

Theoretical modeling provides fundamental insights into the behavior of molecules. For this compound, quantum chemical calculations are indispensable for understanding its structural and electronic nature at the molecular level.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized ground-state geometry and electronic properties of molecules. For dibenzo[a,c]carbazole derivatives, DFT calculations, often using the B3LYP functional with a 6-31G basis set, are employed to model their structure. nih.gov These calculations help in understanding the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In many carbazole-based systems, the HOMO is predominantly localized on the electron-rich carbazole (B46965) moiety, while the LUMO is distributed across the larger aromatic system. nih.gov The introduction of a bromine atom at the 12-position, being an electron-withdrawing group, is expected to influence these energy levels. This substitution can lead to a stabilization of both the HOMO and LUMO levels, potentially altering the HOMO-LUMO energy gap, which is a critical parameter for electronic applications.

Theoretical calculations for related carbazole derivatives provide a reference for the expected energy levels.

Table 1: Representative Calculated HOMO/LUMO Energy Levels for Carbazole-Based Host Materials

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
26CzDBF-6.05-2.663.39 nih.gov
46CzDBF-6.09-2.663.43 nih.gov
28CzDBF-6.09-2.553.54 nih.gov
PhCzBN-4.99-2.982.01 rsc.org
BCzBN-5.19-3.231.96 rsc.org

Note: The compounds listed are derivatives used for comparative purposes. 26CzDBF, 46CzDBF, and 28CzDBF are carbazole-dibenzofuran derivatives. nih.gov PhCzBN and BCzBN are multi-resonance emitters containing dibenzo[c,g]carbazole segments. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for investigating the electronic excited states of molecules. researchgate.net This calculation allows for the prediction of absorption spectra (UV-Visible) and the nature of electronic transitions. For molecules like this compound, TD-DFT can elucidate the energies and oscillator strengths of transitions from the ground state to various excited states.

The absorption spectra of carbazole derivatives typically feature strong absorption bands corresponding to π-π* transitions within the conjugated aromatic system. researchgate.net Lower energy n-π* transitions, which are formally forbidden but can be observed, may also be present due to the nitrogen heteroatom. nih.govresearchgate.net TD-DFT calculations on related dibenzo[a,c]carbazole systems help assign these experimental absorption peaks to specific molecular orbital transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO). rsc.org

The analysis of frontier molecular orbitals (HOMO and LUMO) provides critical information about the reactivity and electronic stability of a molecule. The HOMO, as the outermost electron-occupied orbital, indicates the molecule's ability to donate electrons and is susceptible to electrophilic attack. The LUMO, as the lowest energy unoccupied orbital, represents the ability to accept electrons and is targeted by nucleophiles.

Advanced Spectroscopic Characterization for Electronic Property Elucidation

Experimental techniques are crucial for validating theoretical predictions and fully characterizing the electronic and optical properties of this compound.

UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are fundamental techniques for probing the optical properties of conjugated molecules. The UV-Vis spectrum reveals the electronic transitions from the ground state to excited states, while the PL spectrum shows the emission of light as the molecule relaxes from an excited state back to the ground state.

For carbazole derivatives, the absorption spectra typically show sharp peaks at shorter wavelengths (below 350 nm) corresponding to π-π* transitions and sometimes broader, less intense bands at longer wavelengths from n-π* transitions. nih.govresearchgate.net Following photoexcitation, these molecules often exhibit fluorescence. The emission wavelength is typically red-shifted compared to the absorption (a phenomenon known as the Stokes shift). The photophysical properties of related dibenzo[c,g]carbazole derivatives have been studied, showing pure-red emission with narrow linewidths. rsc.org

Table 2: Representative Photophysical Data for Related Carbazole Derivatives

CompoundAbsorption λmax (nm)Emission λmax (nm)Solvent/StateReference
Cz-P(2,7)~300, >350~460Dichloromethane researchgate.net
PhCzBN-609Toluene (B28343) rsc.org
PhBCzBN-621Toluene rsc.org
BCzBN-631Toluene rsc.org

Note: Cz-P(2,7) is a simple carbazole derivative. researchgate.net PhCzBN, PhBCzBN, and BCzBN are multi-resonance emitters containing dibenzo[c,g]carbazole segments. rsc.org The data illustrates typical spectral ranges for such compounds.

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. By measuring the oxidation and reduction potentials, CV allows for the experimental determination of the HOMO and LUMO energy levels. nih.gov These values are crucial for assessing the suitability of a material for use in electronic devices, as they determine the energy barriers for charge injection and transport. qub.ac.uk

In a typical CV experiment, the onset oxidation potential (E_ox) is used to calculate the HOMO level, while the onset reduction potential (E_red) is used to determine the LUMO level. For many carbazole derivatives, irreversible or quasi-reversible oxidation waves are observed, corresponding to the removal of an electron from the carbazole nitrogen and the π-system. researchgate.net The electrochemical stability and the measured energy levels provide direct insight into the charge transport behavior of the material. For example, materials with suitable HOMO levels can act as efficient hole-transporting layers in organic light-emitting diodes (OLEDs). nih.gov

Table 3: Electrochemical Properties and Energy Levels of Related Host Materials

CompoundE_ox (V)HOMO (eV)LUMO (eV)Reference
26CzDBF--6.05-2.66 nih.gov
46CzDBF--6.09-2.66 nih.gov
28CzDBF--6.09-2.55 nih.gov
PhCzBN--4.99-2.98 rsc.org
BCzBN--5.19-3.23 rsc.org

Note: The HOMO/LUMO levels for these compounds were determined from cyclic voltammetry data. nih.govrsc.org

Solid-State Spectroscopic Analysis for Aggregate and Film Properties

The performance of organic electronic devices is critically dependent on the molecular organization and electronic interactions within solid-state aggregates and thin films. Solid-state spectroscopic techniques, particularly solid-state Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating these properties. nih.govnih.gov For carbazole-based materials, including derivatives like this compound, these analyses provide crucial insights into intermolecular packing and its effect on photophysical behavior.

In the solid state, dibenzocarbazole (B1207471) derivatives often exhibit distinct photophysical properties compared to their solution counterparts due to the formation of aggregates. acs.org This aggregation can lead to phenomena such as aggregation-induced emission (AIE), where non-emissive molecules in solution become highly luminescent in the aggregated state. st-andrews.ac.uk The restriction of intramolecular motion upon aggregate formation can block non-radiative decay pathways, enhancing fluorescence. acs.org

Solid-state NMR spectroscopy can characterize the structure and dynamics of these aggregates. chemrxiv.orgcsic.es For instance, 13C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR can reveal information about the chemical environment and crystallinity of the material in the solid state. chemrxiv.orgcsic.es Changes in chemical shifts and line broadening can indicate the degree of molecular packing and the presence of different polymorphs or amorphous regions within a film. csic.es These structural details are paramount as they directly influence charge transport and energy transfer efficiencies in devices. researchgate.net The formation of ordered molecular assemblies, such as those in crystalline films, can facilitate efficient charge mobility, a desirable trait for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net

Structure-Electronic Property Relationships in Dibenzo[a,c]carbazole Systems

The electronic properties of dibenzo[a,c]carbazole systems are intrinsically linked to their molecular structure. The extended π-conjugated framework of the dibenzocarbazole core provides inherent hole-transporting capabilities and thermal stability, making it a valuable building block for optoelectronic materials. mdpi.com The relationship between the molecular architecture and the resulting electronic behavior, such as frontier molecular orbital (HOMO-LUMO) energies and bandgaps, is a key area of investigation. researchgate.net

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in understanding these relationships. researchgate.netdntb.gov.ua For instance, calculations have shown that expanding the π-conjugation from a simple carbazole to a dibenzocarbazole system leads to a significant reduction in the HOMO-LUMO gap. sci-hub.se This modification is crucial for tuning the absorption and emission characteristics of the material.

Influence of Bromine Substitution on Electronic Distribution

The introduction of a bromine atom at the 12-position of the 9H-dibenzo[a,c]carbazole core has a profound impact on its electronic distribution and properties. Bromine, being an electron-withdrawing group, can significantly modulate the energy levels of the molecule. rsc.orgrsc.org

Studies on various brominated aromatic compounds have consistently shown that bromine substitution lowers the Highest Occupied Molecular Orbital (HOMO) energy level. rsc.orgrsc.org This effect is advantageous in applications like perovskite solar cells, where a lower HOMO level of the hole-transporting material (HTM) can lead to better energy level alignment with the perovskite layer, facilitating more efficient hole extraction and resulting in a higher open-circuit voltage (VOC). rsc.orgrsc.org

Furthermore, the bromine substituent can influence the charge transport properties. Research on mono-brominated dibenzofuran (B1670420) (DBF) and dibenzothiophene (B1670422) (DBT) isomers, which are structurally related to dibenzocarbazoles, revealed remarkably low electron and hole reorganization energies. researchgate.netresearchgate.net Lower reorganization energy is desirable as it correlates with higher charge carrier mobility. The position of the bromine atom is also critical, as it can affect steric hindrance and the strength of intermolecular interactions, which in turn influences defect passivation at interfaces in solar cell devices. rsc.orgrsc.org DFT calculations indicate that bromination generally leads to narrower energy bandgaps compared to the parent non-brominated structures. researchgate.netresearchgate.net

Compound/SystemEffect of BrominationReference
Dibenzofuran (DBF) / Dibenzothiophene (DBT) IsomersNarrower bandgaps, low reorganization energies researchgate.netresearchgate.net
Dibenzo[c,g]carbazole (DCB) based SAMsLowers HOMO energy level, improves energy level alignment rsc.orgrsc.org
General A-D-A type moleculesHalogen substitution affects band gap and charge distribution acs.org

Impact of N-Substituents and Peripheral Functionalization on Photophysical Parameters

Functionalization of the dibenzocarbazole core, particularly at the nitrogen atom (N-substituents) and at peripheral positions, is a powerful strategy for fine-tuning its photophysical properties. mdpi.com The nature of the substituent—whether electron-donating or electron-withdrawing—can systematically alter the absorption maxima (λmax), emission maxima (λem), and fluorescence quantum yields (Φ). sci-hub.seclockss.org

For N-substituted dibenzocarbazoles, a linear relationship has been observed between the electronic nature of the substituent (as described by Hammett constants) and the resulting photophysical properties. sci-hub.se Electron-withdrawing groups attached to the nitrogen atom tend to stabilize the HOMO energy level. sci-hub.se The introduction of different aryl groups on the nitrogen can systematically shift the absorption and emission wavelengths. sci-hub.se

Peripheral functionalization with various groups can also significantly influence photophysical properties by modifying the electron density of the π-system. researchgate.net For example, attaching electron-donating groups can enhance fluorescence quantum yields. researchgate.net This tunability is crucial for designing materials with specific colors and efficiencies for OLED applications. sioc-journal.cn The substituents can also impact molecular configuration and aggregation structures, which further dictates the performance of the material in devices. sioc-journal.cn

Conformational Effects on Electronic Properties

The three-dimensional arrangement of atoms, or conformation, of dibenzocarbazole molecules plays a significant role in determining their electronic properties. kpi.ua The planarity and rigidity of the fused dibenzo[a,c]carbazole skeleton are key to its electronic characteristics. However, substituents can introduce steric hindrance, leading to torsional angles between different parts of the molecule.

An increase in the torsion angle generally leads to a decrease in π-electron delocalization. kpi.ua This disruption of conjugation directly impacts the electronic bandgap and other optoelectronic properties. kpi.ua For instance, steric effects from bulky substituents can force parts of the molecule out of plane, which can be a deliberate strategy to control aggregation and solid-state packing. kpi.ua Theoretical studies have shown that destabilizing planar conformations can alter the energy landscape, influencing both the electronic and charge transport properties of the material. dntb.gov.uakpi.ua The interplay between steric effects and conjugative effects ultimately determines the most stable conformation and the resulting electronic behavior. kpi.ua In some cases, different molecular conformations can lead to distinct excited state kinetics and varied radiative and non-radiative decay rates. rsc.org

Applications in Advanced Materials Science and Engineering

Organic Light-Emitting Diodes (OLEDs) and Organic Light-Emitting Transistors (OLETs)

Dibenzo[a,c]carbazole derivatives are actively investigated for their utility in OLEDs and OLETs. echemi.com Their inherent charge-transporting capabilities and high triplet energies are desirable characteristics for various functions within these devices. lookchem.com

The electron-donating nature and hole-transporting capabilities of the carbazole (B46965) moiety are well-established. catsyn.comwatson-int.comchemicalbook.com Consequently, derivatives of dibenzo[a,c]carbazole are explored as both emissive components and hole-transporting layers (HTLs) in OLEDs. The extended π-conjugation of the dibenzo[a,c]carbazole system can be engineered to produce emission across the visible spectrum. As a hole-transporting material, its high mobility is advantageous for efficient charge injection and transport from the anode to the emissive layer, a crucial factor for device performance and stability. catsyn.comchemicalbook.com

Materials capable of Thermally Activated Delayed Fluorescence (TADF) are at the forefront of OLED research as they enable the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. This process relies on a small energy gap between the lowest singlet and triplet excited states (ΔEST). Donor-acceptor molecules are often designed to achieve this. While there is no specific data on 12-Bromo-9H-dibenzo[a,c]carbazole in TADF applications, related structures like carbazole-substituted dibenzo[a,c]phenazines have been shown to exhibit TADF or related triplet-triplet annihilation (TTA) phenomena, achieving high external quantum efficiencies in OLEDs. bldpharm.com The dibenzo[a,c]carbazole core could serve as a potent donor moiety in such a D-A architecture. The bromine atom's heavy-atom effect could also influence the spin-orbit coupling, a key parameter in TADF efficiency. google.com

The performance of an OLED is intricately linked to its architecture, which includes the strategic layering of various organic materials. The optimization of these layers is key to achieving high efficiency, brightness, and operational stability. While specific device data for this compound is unavailable, research on related dibenzo[a,c]phenazine-based emitters has demonstrated that high external quantum efficiencies, for instance up to 22.0% for orange-red OLEDs, can be achieved through careful molecular design and device engineering. Such devices typically involve multiple layers, including hole injection, hole transport, emissive, electron transport, and electron injection layers, to ensure balanced charge injection and confinement within the emissive zone.

Organic Field-Effect Transistors (OFETs)

The ordered molecular packing and efficient charge transport properties of fused aromatic systems make them suitable for use as the active semiconductor in Organic Field-Effect Transistors (OFETs). echemi.com

The performance of an OFET is primarily determined by the charge carrier mobility of the organic semiconductor. Research on related polycyclic aromatic hydrocarbons, such as dibenzoindolo[3,2-b]carbazoles, has shown that these materials can exhibit p-type (hole-transporting) behavior with modest mobilities. While parent and bromo-substituted perylene (B46583) diimide OFETs have shown varied results, demonstrating the significant impact of substitution on charge transport, specific measurements for this compound have not been reported. The investigation of its thin-film morphology and charge carrier mobility would be essential to determine its potential for applications in flexible electronics and sensors.

Film Morphology and Microstructure Effects on Device Performance

The performance of organic electronic devices is critically dependent on the morphology and microstructure of the thin films used in their active layers. For materials based on the dibenzo[a,c]carbazole framework, controlling the formation of uniform, stable thin films is essential for achieving high efficiency and longevity.

Substituted carbazole-based materials are widely utilized in organic light-emitting diodes (OLEDs) due to their ability to form morphologically stable amorphous thin films. researchgate.netsemanticscholar.org This amorphous nature prevents issues like crystallization, which can lead to device failure. The bulky and rigid structure of the dibenzo[a,c]carbazole unit contributes to high thermal stability, which is crucial for maintaining film integrity during device operation and fabrication processes. rsc.org For instance, in phosphorescent OLEDs (PhOLEDs), host materials must form uniform films to ensure efficient energy transfer to the phosphorescent dopants. researchgate.net The introduction of substituents, facilitated by the bromine handle on this compound, can be used to tune the material's solubility and film-forming properties for solution-based processing techniques like spin coating. researchgate.net

Research on various carbazole derivatives has shown that achieving an optimal film microstructure—whether amorphous or with controlled crystallinity—is key to maximizing charge carrier mobility and ensuring efficient device operation. researchgate.net

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Carbazole derivatives, including the dibenzo[a,c]carbazole family, are extensively investigated for their applications in solar energy conversion technologies like OPVs and DSSCs. mdpi.comresearchgate.net Their electron-rich nature, high hole-transport capability, and excellent thermal and chemical stability make them ideal candidates for various roles within these devices. mdpi.com

In DSSCs, molecules with a Donor-π-Acceptor (D-π-A) architecture are commonly used as sensitizers. The carbazole moiety frequently serves as the electron-donating unit. mdpi.com Its function is to absorb light and inject an electron into the semiconductor's conduction band (typically TiO₂). mdpi.com The bromine atom on this compound provides a convenient site for linking the dibenzo[a,c]carbazole donor to the π-bridge and acceptor parts of the dye, allowing for molecular engineering to optimize performance. researchgate.net

Similarly, in bulk heterojunction OPVs, carbazole-based polymers are used as the electron donor material, blended with an electron acceptor. nih.govresearchgate.net The efficiency of these solar cells is highly dependent on the properties of the donor polymer. researchgate.net

Electron Donor/Acceptor Properties in Photovoltaic Devices

The primary role of dibenzo[a,c]carbazole derivatives in photovoltaic devices is that of an electron donor. nih.govjmaterenvironsci.com The carbazole nucleus is an electron-rich heterocyclic compound, a property enhanced by the extended π-system of the dibenzo[a,c]carbazole structure. semanticscholar.orgmdpi.com In a typical D-π-A setup for DSSCs, the carbazole unit serves as the electron-donating core, which is responsible for the initial photo-excitation and subsequent electron injection. jmaterenvironsci.commdpi.com

The effectiveness of a donor material is determined by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For efficient electron injection in a DSSC, the LUMO level of the dye must be higher (more negative) than the conduction band of the TiO₂ semiconductor. jmaterenvironsci.commdpi.com Conversely, for efficient regeneration of the dye, its HOMO level must be lower (less negative) than the redox potential of the electrolyte. mdpi.com Carbazole-based donors can be chemically modified to fine-tune these energy levels. For instance, linking the carbazole donor to various acceptor units allows for the manipulation of the HOMO and LUMO levels to match the requirements of the solar cell. nih.govjmaterenvironsci.com

Below is a table comparing the photovoltaic performance of DSSCs using different carbazole-based dyes, illustrating the effect of molecular structure on efficiency.

Dye (Donor Moiety)Jsc (mA cm⁻²)Voc (V)FFEfficiency (η%)
Carbazole-based dye (11)14.630.6850.676.70
Phenothiazine-based dye (12)14.120.6800.646.32
Ruthenium complex N-719---6.56
Data sourced from a comparative study of carbazole and phenothiazine (B1677639) donors. mdpi.com

Tuning of Band Gaps for Solar Energy Conversion

The band gap of a material determines the range of the solar spectrum it can absorb. For photovoltaic applications, it is desirable to have materials with low band gaps to maximize the absorption of solar photons. jmaterenvironsci.comcnrs.fr The donor-acceptor (D-A) approach is a powerful strategy for lowering the band gap of conjugated polymers. cnrs.fr

By combining an electron-rich donor unit like dibenzo[a,c]carbazole with an electron-deficient acceptor moiety, an intramolecular charge transfer (ICT) can be induced. nih.govcnrs.fr This interaction leads to a hybridization of the donor's HOMO and the acceptor's LUMO, resulting in a smaller band gap compared to the individual components. jmaterenvironsci.com

The structure of this compound is well-suited for this purpose. The bromine atom allows for easy coupling with various acceptor units through reactions like Suzuki or Stille coupling, enabling the synthesis of a wide range of D-A copolymers with tailored band gaps. cnrs.frrsc.org The choice of the acceptor unit and the nature of the π-conjugated linker connecting the donor and acceptor can be varied to precisely control the electronic structure and absorption properties of the final material. jmaterenvironsci.comcnrs.fr

Chemical Sensors and Probes (Material-Based Applications)

Carbazole derivatives are effective building blocks for chemical sensors due to their strong fluorescence and electron-rich nature. chemrxiv.orgnih.gov These properties can be modulated upon interaction with specific analytes, leading to a detectable change in the optical or electronic signal. Materials based on this compound can be designed to act as sensors for various substances.

For example, by functionalizing the carbazole core with specific recognition units, colorimetric and fluorescent sensors for anions have been developed. chemrxiv.orgnih.gov In these systems, the interaction, such as hydrogen bonding between the sensor and an anion, perturbs the electronic structure of the carbazole fluorophore, causing a change in color or fluorescence intensity. nih.gov The introduction of strong electron-withdrawing groups, a synthetic step that can be facilitated by the bromo-substituent, can enhance the sensitivity and shift the absorption spectrum into the visible region, creating a colorimetric sensor. chemrxiv.orgnih.gov

Electrochromic Devices and Materials

Electrochromic materials can change their color reversibly upon the application of an electrical potential. This property is utilized in applications such as smart windows, displays, and energy-storage devices that can visually indicate their charge state. researchgate.net Conjugated polymers based on carbazole are excellent candidates for electrochromic materials due to their electrochemical stability and distinct color changes between their neutral and oxidized states. researchgate.netmdpi.com

Polymers incorporating the dibenzo[a,c]carbazole unit can be synthesized to exhibit electrochromic behavior. The extended π-conjugation of the dibenzo[a,c]carbazole core contributes to the stability of the charged states (polarons and bipolarons) that are responsible for the color change. By designing donor-acceptor copolymers, the color contrast and switching efficiency can be enhanced. researchgate.net For instance, polymers with carbazole side chains have been shown to exhibit reversible color transitions from red in the neutral state to dark blue in the charged state, demonstrating their potential for use in flexible electrochromic devices. researchgate.net The bromine on this compound serves as a reactive handle to incorporate this moiety into such polymer backbones.

Mechanistic Studies of Key Reactions Involving 12 Bromo 9h Dibenzo A,c Carbazole

Detailed Investigation of Palladium-Catalyzed Cyclization Mechanisms

The synthesis of carbazole (B46965) derivatives can be achieved through palladium-catalyzed intramolecular C-H functionalization and C-N or C-C bond formation. nih.govrsc.org While specific mechanistic studies on 12-Bromo-9H-dibenzo[a,c]carbazole are not extensively detailed in the available literature, the general mechanism for palladium-catalyzed cyclization to form carbazole structures provides a strong framework for understanding this transformation.

A plausible pathway for the intramolecular cyclization of a suitably substituted precursor to a dibenzo[a,c]carbazole derivative involves a sequence of organometallic transformations. The catalytic cycle is generally initiated by the oxidative addition of an aryl halide to a palladium(0) complex. In the context of forming the dibenzo[a,c]carbazole core, a precursor could be envisioned where a bromo-substituted aryl ring is tethered to another aromatic system.

The proposed mechanism, based on related palladium-catalyzed C-H functionalization and C-C bond formation processes, can be outlined as follows: organic-chemistry.org

Oxidative Addition: A low-valent palladium(0) species, typically stabilized by phosphine (B1218219) ligands, undergoes oxidative addition to the C-Br bond of the precursor molecule. This step forms a palladium(II) intermediate.

C-H Activation/Cyclometalation: The palladium(II) complex then facilitates the activation of a C-H bond on the adjacent aromatic ring. This intramolecular process, often the rate-determining step, forms a palladacycle. bohrium.com The regioselectivity of this step is directed by the proximity of the C-H bond to the palladium center.

Reductive Elimination: The final step in the catalytic cycle is the reductive elimination from the palladacycle intermediate. This step forms the new C-C bond, creating the fused ring system of the dibenzo[a,c]carbazole, and regenerates the active palladium(0) catalyst. organic-chemistry.org

The efficiency and selectivity of this cyclization are influenced by several factors, including the nature of the palladium catalyst, the ligands employed, the solvent, and the temperature. The presence of directing groups can also play a crucial role in facilitating the C-H activation step. chim.it

Pathways in Cross-Coupling Reactions at the Bromine Center

The bromine atom at the 12-position of 9H-dibenzo[a,c]carbazole serves as a key handle for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions. The two most prominent examples are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. nih.gov The generally accepted catalytic cycle for the Suzuki-Miyaura coupling of this compound with a boronic acid (Ar-B(OH)₂) is as follows:

Oxidative Addition: A palladium(0) complex, often generated in situ, reacts with this compound through oxidative addition to form a palladium(II) species. researchgate.net

Transmetalation: In the presence of a base, the organoboron reagent forms a boronate complex, which then transfers its organic group to the palladium(II) center, displacing the bromide. This step is known as transmetalation. nih.gov

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C coupled product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The key steps and intermediates in the Suzuki-Miyaura coupling of this compound are summarized in the table below.

StepReactantsIntermediateProduct
Oxidative AdditionThis compound, Pd(0)L₂[Pd(II)(dibenzo[a,c]carbazol-12-yl)(Br)L₂]-
Transmetalation[Pd(II)(dibenzo[a,c]carbazol-12-yl)(Br)L₂], Ar-B(OH)₂, Base[Pd(II)(dibenzo[a,c]carbazol-12-yl)(Ar)L₂]-
Reductive Elimination[Pd(II)(dibenzo[a,c]carbazol-12-yl)(Ar)L₂]-12-Aryl-9H-dibenzo[a,c]carbazole, Pd(0)L₂

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org The mechanistic pathway for the reaction of this compound with an amine (R₂NH) is understood to proceed through the following steps:

Oxidative Addition: Similar to the Suzuki coupling, the catalytic cycle begins with the oxidative addition of this compound to a palladium(0) complex to yield a palladium(II) intermediate. wikipedia.orgnih.gov

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. wikipedia.org

Reductive Elimination: The palladium-amido complex undergoes reductive elimination to form the C-N bond, yielding the aminated dibenzo[a,c]carbazole product and regenerating the palladium(0) catalyst. nih.gov

A general overview of the Buchwald-Hartwig amination mechanism is presented in the following table.

StepReactantsIntermediateProduct
Oxidative AdditionThis compound, Pd(0)L₂[Pd(II)(dibenzo[a,c]carbazol-12-yl)(Br)L₂]-
Amine Coordination & Deprotonation[Pd(II)(dibenzo[a,c]carbazol-12-yl)(Br)L₂], R₂NH, Base[Pd(II)(dibenzo[a,c]carbazol-12-yl)(NR₂)L₂]-
Reductive Elimination[Pd(II)(dibenzo[a,c]carbazol-12-yl)(NR₂)L₂]-12-(Dialkylamino)-9H-dibenzo[a,c]carbazole, Pd(0)L₂

Electrochemical Polymerization Mechanisms of Dibenzo[a,c]carbazole Derivatives

The electrochemical polymerization of carbazole and its derivatives is a well-established method for producing conductive and electroactive polymer films. mdpi.comresearchgate.net While specific studies on this compound are limited, the general mechanism of carbazole electropolymerization can be applied.

The process is initiated by the oxidation of the carbazole monomer at the electrode surface. The key steps in the electrochemical polymerization of a dibenzo[a,c]carbazole derivative are as follows:

Monomer Oxidation: The dibenzo[a,c]carbazole monomer undergoes a one-electron oxidation at the anode to form a radical cation. nih.gov

Radical Cation Coupling: Two radical cations then couple to form a dicationic dimer. The coupling typically occurs at the positions with the highest spin density, which for carbazoles are often the 3- and 6-positions. In the case of dibenzo[a,c]carbazole, coupling is expected at the positions analogous to the most reactive sites in the parent carbazole system.

Deprotonation and Re-aromatization: The dicationic dimer undergoes deprotonation to form a neutral, re-aromatized dimer. nih.gov

Polymer Chain Growth: The dimer can be further oxidized to a radical cation, which can then react with another monomer radical cation, leading to the growth of the polymer chain. This process of oxidation, coupling, and deprotonation repeats, resulting in the deposition of a polymer film on the electrode surface. mdpi.com

The presence of the bromo substituent at the 12-position may influence the electronic properties of the monomer and the resulting polymer, potentially affecting the oxidation potential and the morphology of the polymer film.

The following table summarizes the key stages of the electrochemical polymerization of a dibenzo[a,c]carbazole derivative.

StageDescription
InitiationOne-electron oxidation of the dibenzo[a,c]carbazole monomer to form a radical cation.
PropagationCoupling of radical cations to form dimers and subsequently longer polymer chains through repeated oxidation and coupling steps.
TerminationTermination of the polymer chain growth can occur through various side reactions or by exhausting the monomer supply near the electrode surface.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 12-Bromo-9H-dibenzo[a,c]carbazole

This compound is a halogenated derivative of the polycyclic aromatic hydrocarbon 9H-dibenzo[a,c]carbazole. The core structure, a dibenzo[a,c]carbazole, consists of a carbazole (B46965) nucleus fused with two additional benzene (B151609) rings, creating an extended π-conjugated system. This rigid and planar molecular architecture imparts significant thermal stability and specific electronic properties, making it a subject of interest in materials science. researchgate.net The nitrogen atom of the carbazole moiety and the extensive aromatic system render the molecule electron-rich and capable of transporting holes, a key characteristic for applications in organic electronics. mdpi.com

The introduction of a bromine atom at the 12-position significantly influences the compound's reactivity and photophysical properties. Bromine acts as a reactive site, enabling further functionalization through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination. mdpi.com This allows for the strategic attachment of other functional groups to tune the molecule's electronic and optical characteristics for specific applications. The bromine atom also introduces a "heavy atom effect," which can enhance spin-orbit coupling and influence the photoluminescent properties, potentially favoring phosphorescence pathways.

The primary academic interest in compounds like this compound lies in their potential as building blocks for advanced functional materials, particularly for organic light-emitting diodes (OLEDs). The dibenzocarbazole (B1207471) core serves as an excellent hole-transporting unit and a scaffold for constructing host materials for phosphorescent emitters. mdpi.com

Table 1: Physicochemical Properties of Dibenzo[a,c]carbazole Derivatives

Property Value/Description Reference
Molecular Formula (this compound) C20H12BrN
Molecular Weight (this compound) 346.22 g/mol
Core Structure Rigid, planar, extended π-conjugation researchgate.net
Key Reactive Site Bromine at C-12 position for cross-coupling reactions mdpi.com

Unexplored Synthetic Avenues and Methodological Advancements

While palladium-catalyzed reactions are effective for constructing the dibenzo[a,c]carbazole skeleton, there remain opportunities for methodological advancements to improve efficiency, reduce costs, and enhance substrate scope. rsc.org

One area for exploration is the development of more sustainable catalytic systems, potentially using earth-abundant metals instead of palladium. Iron or copper-catalyzed C-H activation/cyclization reactions could offer a more economical and environmentally friendly alternative. Furthermore, photoredox catalysis presents a promising avenue for the synthesis of the dibenzo[a,c]carbazole core under mild conditions, as has been demonstrated for other carbazole syntheses. researchgate.net

Direct C-H functionalization represents another key area for advancement. chim.it Developing methods for the direct and regioselective bromination of the pre-formed 9H-dibenzo[a,c]carbazole at the C-12 position without the need for protecting groups or multi-step procedures would significantly streamline the synthesis. This could involve the use of specialized directing groups or catalyst systems that can differentiate between the various C-H bonds on the dibenzocarbazole framework.

Moreover, flow chemistry techniques could be applied to the synthesis of this compound. This approach could offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety, particularly for potentially hazardous bromination reactions. The scalability of flow synthesis would also be advantageous for producing larger quantities of the material for device fabrication and testing.

Finally, the synthesis of dibenzo[a,c]carbazoles via an oxidative Diels-Alder reaction of 2-phenyl-1H-indoles with benzynes is a transition-metal-free approach. researchgate.net Further investigation into the scope of this reaction with variously substituted indoles and benzynes could lead to a more versatile and modular synthesis of functionalized dibenzo[a,c]carbazoles.

Emerging Applications and Design Principles for Advanced Functional Materials

The unique properties of the this compound scaffold make it a promising candidate for a range of advanced functional materials beyond its established use in OLEDs.

Thermally Activated Delayed Fluorescence (TADF) Materials: The rigid dibenzocarbazole core can be used to construct donor-acceptor molecules with a small singlet-triplet energy gap (ΔEST), a key requirement for TADF emitters. rsc.org By coupling the 12-bromo position to a suitable electron-accepting moiety, it is possible to induce charge transfer character in the excited state, facilitating reverse intersystem crossing from the triplet to the singlet state. The design principle involves spatially separating the highest occupied molecular orbital (HOMO), located on the electron-donating dibenzocarbazole unit, from the lowest unoccupied molecular orbital (LUMO) on the acceptor.

Organic Field-Effect Transistors (OFETs): The high charge carrier mobility and ordered packing of planar aromatic systems like dibenzo[a,c]carbazole are desirable for applications in OFETs. The bromine atom can be used to tune the intermolecular interactions and solid-state packing of the material, which are critical for efficient charge transport in the thin film.

Sensors and Probes: The fluorescent properties of the dibenzocarbazole core can be exploited for chemical sensing applications. By functionalizing the 12-position with a receptor unit, it is possible to design chemosensors where the binding of an analyte induces a change in the fluorescence emission.

Table 2: Potential Applications and Corresponding Design Principles

Application Area Design Principle Key Feature of this compound
TADF Emitters Spatial separation of HOMO and LUMO to achieve small ΔEST. rsc.org Rigid donor scaffold; reactive site for acceptor attachment.
Perovskite Solar Cells Energy level alignment with perovskite; high hole mobility. acs.org Tunable HOMO level via functionalization at the bromo-position.
Organic Field-Effect Transistors Ordered molecular packing for efficient charge transport. Planar core; bromine atom influences intermolecular interactions.

Interdisciplinary Research Opportunities in Dibenzo[a,c]carbazole Chemistry and Materials Science

The study of this compound and its derivatives offers a fertile ground for interdisciplinary collaboration between synthetic chemists, materials scientists, physicists, and engineers.

Computational and Synthetic Synergy: A significant opportunity lies in the integration of computational chemistry with synthetic efforts. rsc.org Density Functional Theory (DFT) calculations can predict the electronic properties (HOMO/LUMO levels, triplet energies) of novel derivatives of this compound before their synthesis. This computational pre-screening can guide synthetic chemists to target molecules with the most promising properties for specific applications, such as TADF or as HTMs, saving significant time and resources.

Materials Science and Device Engineering: The development of advanced functional materials requires a close feedback loop between material synthesis and device fabrication. Synthetic chemists can prepare a library of this compound derivatives with systematically varied substituents. Materials scientists and engineers can then incorporate these materials into devices like OLEDs and PSCs, characterizing their performance. The resulting structure-property-performance relationships can inform the next round of molecular design and synthesis.

Photophysics and Spectroscopy: A deeper understanding of the photophysical processes in dibenzo[a,c]carbazole-based materials is crucial for optimizing their performance. Collaborations with photophysicists using advanced spectroscopic techniques (e.g., time-resolved fluorescence and phosphorescence spectroscopy) can elucidate the dynamics of excited states, including intersystem crossing and reverse intersystem crossing rates in TADF materials, providing fundamental insights for rational molecular design.

Biomedical Applications: While the primary focus is on materials science, the carbazole nucleus is a known pharmacophore found in various biologically active compounds. nih.govechemcom.com Interdisciplinary research could explore the potential of functionalized dibenzo[a,c]carbazoles in medicinal chemistry, for instance, as fluorescent probes for bio-imaging or as scaffolds for the development of new therapeutic agents. This would bridge the gap between materials chemistry and chemical biology.

Q & A

Q. What are the key considerations for synthesizing 12-Bromo-9H-dibenzo[a,c]carbazole derivatives with high yield?

Q. How can researchers validate the electronic structure of this compound?

  • Methodological Answer : Combine computational and experimental approaches:
  • Computational : Use long-range corrected density functional tight-binding (LC-DFTB) to predict HOMO/LUMO energies and bandgaps. Compare results with DFT (e.g., B3LYP/6-31G*) and experimental UV-Vis spectra .
  • Experimental : Electrochemical cyclic voltammetry measures oxidation/reduction potentials. For example, carbazole derivatives typically show HOMO levels near -5.4 to -5.7 eV vs. vacuum, aligning with LC-DFTB predictions .

Advanced Research Questions

Q. How do bromine substitution patterns influence the thermal stability and optoelectronic properties of carbazole derivatives?

Q. What experimental design strategies optimize recombinant enzyme expression for carbazole biodegradation studies?

  • Methodological Answer : Apply a 23^3 factorial design to evaluate induction variables (cell concentration, temperature, time) in E. coli systems. Normalize variables to -1 (low) and +1 (high) levels. For carbazole 1,9a-dioxygenase, optimal conditions include:
  • Cell density (OD600): 0.6–0.8
  • Induction temperature: 25–30°C
  • Induction time: 12–18 h
    Use STATISTICA or R for ANOVA to identify significant factors. Validate with SDS-PAGE and enzyme activity assays .

Q. How can intermolecular interactions between carbazole derivatives and solvents be analyzed to improve separation processes?

  • Methodological Answer : Employ NMR techniques:
  • DOSY : Measure molecular self-diffusion coefficients to quantify solvent-solute interactions. For example, DMF forms hydrogen bonds with carbazole’s N–H, reducing diffusion rates.
  • NOESY : Confirm proximity (<5 Å) between DMF’s aldehydic H and carbazole’s N–H, indicating CO⋯H–N hydrogen bonding.
    These insights guide solvent selection for carbazole purification or anthracene separation .

Q. What strategies mitigate charge recombination in this compound-based organic photovoltaics (OPVs)?

  • Methodological Answer :
  • Molecular Design : Introduce electron-withdrawing groups (e.g., ester, ketone) to lower LUMO levels, enhancing charge separation.
  • Blend Optimization : Use PC71_{71}BM as an acceptor to match energy levels (e.g., donor LUMO ≈ -3.5 eV, acceptor LUMO ≈ -4.0 eV).
  • Morphology Control : Anneal active layers at 110°C for 10 min to improve crystallinity and reduce recombination sites.
    Devices with optimized blends achieve PCE >6%, though fill factors remain limited by nanoscale phase separation .

Methodological Notes

  • Synthesis : Prioritize inert atmospheres (N2_2) to prevent oxidation during alkylation .
  • Characterization : Cross-validate computational HOMO/LUMO predictions with photoelectron spectroscopy .
  • Safety : Use PPE (gloves, goggles) and fume hoods; brominated carbazoles may exhibit acute toxicity (LD50_{50} oral rat: 250–500 mg/kg) .

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